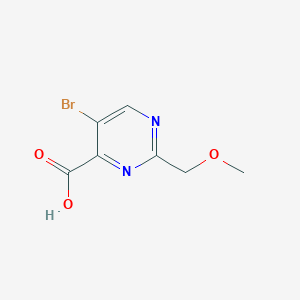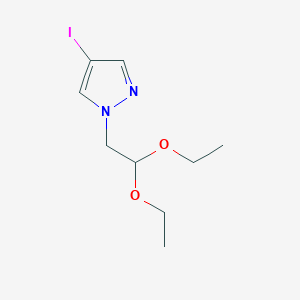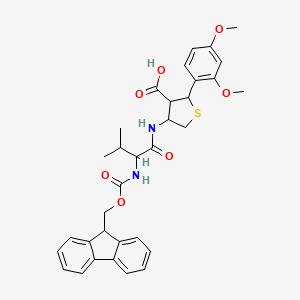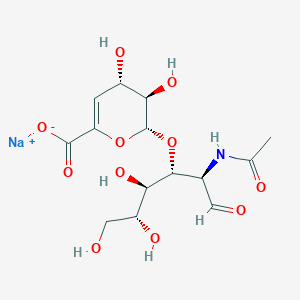
1-BOC-Indazol-5-boronsäure
Übersicht
Beschreibung
1-BOC-Indazole-5-boronic acid is a boronic acid derivative that features an indazole ring substituted with a boronic acid group at the 5-position and a tert-butoxycarbonyl (BOC) protecting group at the nitrogen atom
Wissenschaftliche Forschungsanwendungen
1-BOC-Indazole-5-boronic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Boronic acids, including 1-boc-indazole-5-boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
1-BOC-Indazole-5-boronic acid, as a boronic acid, participates in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 1-BOC-Indazole-5-boronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored at 2-8°c .
Result of Action
The suzuki–miyaura coupling reaction, in which this compound participates, results in the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of 1-BOC-Indazole-5-boronic acid can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at 2-8°C to maintain its stability . The Suzuki–Miyaura coupling reaction, in which this compound participates, is known for its mild reaction conditions , suggesting that it can occur effectively in a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
It is known that boronic acids, including 1-BOC-Indazole-5-boronic acid, can participate in Suzuki–Miyaura coupling , a widely-used carbon–carbon bond-forming reaction . This suggests that 1-BOC-Indazole-5-boronic acid may interact with various enzymes, proteins, and other biomolecules in the context of these reactions .
Molecular Mechanism
The molecular mechanism of 1-BOC-Indazole-5-boronic acid is not well-defined. In Suzuki–Miyaura coupling, boronic acids are known to undergo a transmetalation process, where they transfer a nucleophilic organic group to a palladium catalyst . This suggests that 1-BOC-Indazole-5-boronic acid may exert its effects at the molecular level through similar mechanisms .
Metabolic Pathways
Boronic acids are known to be involved in various transformations, including oxidations, aminations, halogenations, and C–C bond formations . These suggest potential metabolic pathways for 1-BOC-Indazole-5-boronic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-BOC-Indazole-5-boronic acid can be synthesized through various synthetic routes. One common method involves the borylation of 1-BOC-indazole using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid derivative .
Industrial Production Methods: Industrial production of 1-BOC-Indazole-5-boronic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-BOC-Indazole-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or water).
Protodeboronation: Protic acid (e.g., HCl) or base (e.g., NaOH).
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of the corresponding indazole derivative without the boronic acid group.
Vergleich Mit ähnlichen Verbindungen
Indole-5-boronic acid: Similar structure but lacks the BOC protecting group.
1-BOC-Indole-5-boronic acid: Similar structure but with an indole ring instead of an indazole ring.
Uniqueness: 1-BOC-Indazole-5-boronic acid is unique due to the presence of both the indazole ring and the BOC protecting group, which confer distinct reactivity and stability compared to other boronic acid derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in medicinal chemistry .
Eigenschaften
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-10-5-4-9(13(17)18)6-8(10)7-14-15/h4-7,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCYSNYVECFOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1532692.png)
![3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1532695.png)


![3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1532700.png)

![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1532702.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine](/img/structure/B1532705.png)
![7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol](/img/structure/B1532707.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B1532708.png)


![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)
![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)
